![molecular formula C14H13ClHgN2 B14617036 Chloro{5-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}mercury CAS No. 57286-35-8](/img/structure/B14617036.png)
Chloro{5-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro{5-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chlorinated aromatic azo compound. This compound is notable for its unique structure, which combines the properties of both organomercury and azo compounds, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{5-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}mercury typically involves the reaction of 5-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenol with mercuric chloride. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro{5-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the azo group to amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic or quinonoid compounds, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chloro{5-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}mercury has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although its toxicity limits its use.
Industry: Utilized in the development of specialized materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of Chloro{5-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}mercury involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The mercury atom can form strong bonds with sulfur atoms in these proteins, leading to inhibition of enzyme activity and disruption of cellular functions. This interaction is the basis for both its potential therapeutic effects and its toxicity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloro{5-methyl-2-[(4-methylphenyl)diazenyl]phenyl}mercury: Similar structure but without the (E)-configuration.
Chloro{5-methyl-2-[(4-methylphenyl)diazenyl]phenyl}lead: Similar structure but with lead instead of mercury.
Chloro{5-methyl-2-[(4-methylphenyl)diazenyl]phenyl}tin: Similar structure but with tin instead of mercury.
Uniqueness
Chloro{5-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}mercury is unique due to its specific configuration and the presence of mercury, which imparts distinct chemical and biological properties. Its ability to form strong bonds with thiol groups in proteins makes it particularly interesting for studying enzyme inhibition and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
57286-35-8 |
|---|---|
Molekularformel |
C14H13ClHgN2 |
Molekulargewicht |
445.31 g/mol |
IUPAC-Name |
chloro-[5-methyl-2-[(4-methylphenyl)diazenyl]phenyl]mercury |
InChI |
InChI=1S/C14H13N2.ClH.Hg/c1-11-3-7-13(8-4-11)15-16-14-9-5-12(2)6-10-14;;/h3-9H,1-2H3;1H;/q;;+1/p-1 |
InChI-Schlüssel |
RFOMPKMVXAICNG-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C)[Hg]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


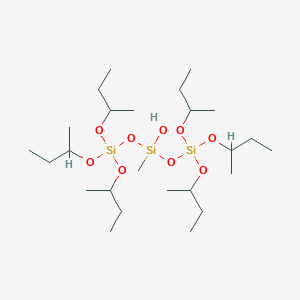
![6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole](/img/structure/B14616964.png)
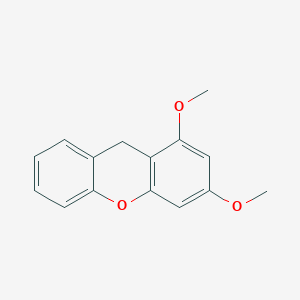

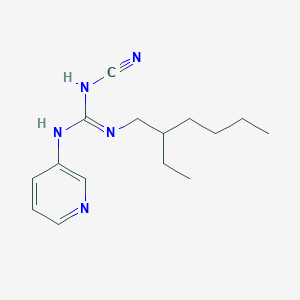

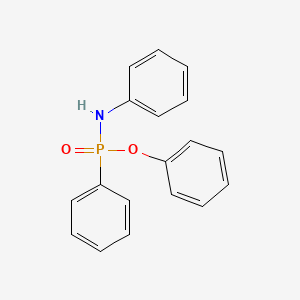

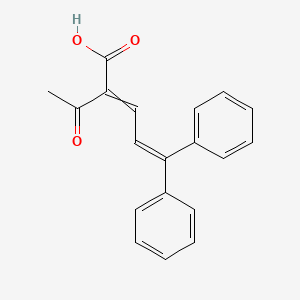
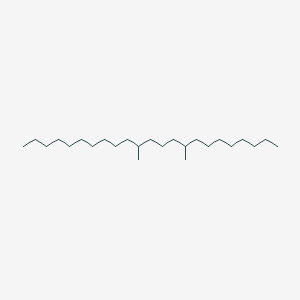
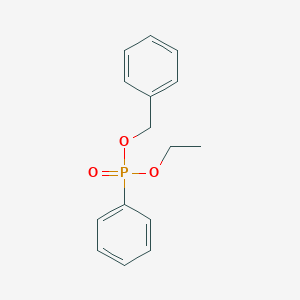
![1-[2-Methyl-5-(phenylcarbamoylamino)phenyl]-3-phenylurea](/img/structure/B14617017.png)

methanimine N-oxide](/img/structure/B14617033.png)
